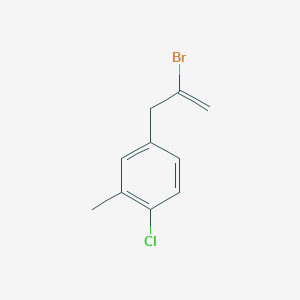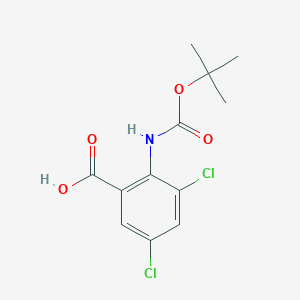
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. This compound is of interest in organic synthesis due to its utility in protecting amino groups during chemical reactions, thereby preventing unwanted side reactions.
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are widely used in peptide synthesis . They play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins .
Mode of Action
The compound interacts with its targets through a process known as deprotection. The Boc group is commonly used to protect the amino group in amino acids during peptide synthesis . This protection prevents unwanted side reactions from occurring. When the desired peptide bond formation is complete, the Boc group can be removed in a process called deprotection .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. In this pathway, amino acids are linked together to form peptides, which can then be assembled into proteins. The Boc group in the compound protects the amino group during this process, ensuring that the peptide bonds are formed correctly .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amino group during synthesis, the compound helps ensure that the peptide bonds are formed in the right order and at the right locations .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity. Additionally, temperature can influence the rate of the reactions in which the compound is involved .
Biochemical Analysis
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acids and peptides, particularly in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition or activation of specific enzymes. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular function and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound involve similar protection strategies but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents
Substitution Reactions: The dichlorobenzoic acid moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for amino acids and peptides, facilitating the synthesis of complex molecules.
Medicinal Chemistry: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Material Science: In the synthesis of novel materials with specific properties by modifying the benzoic acid moiety.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
N-Boc-D-tert-leucine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDBARGFUXUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373773 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-58-0 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


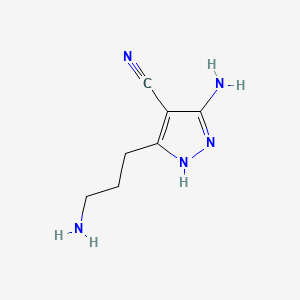

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
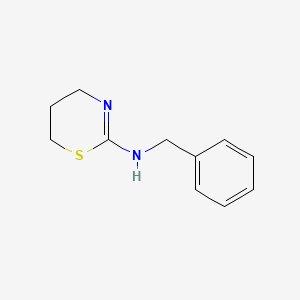
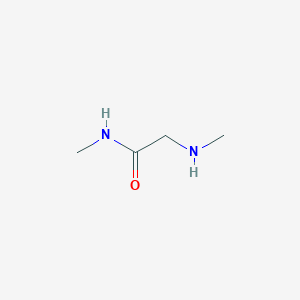
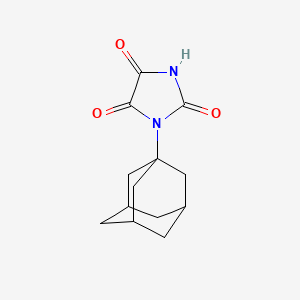
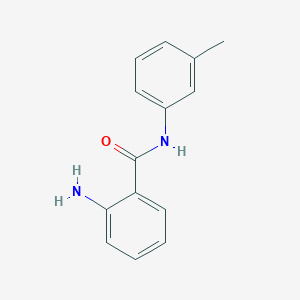

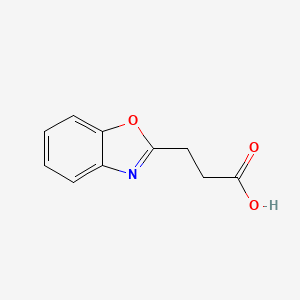
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)



